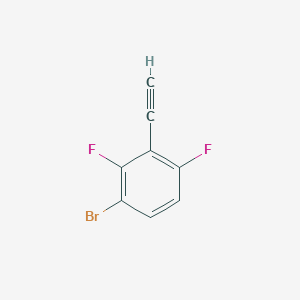
3-Bromo-2,6-difluorophenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-difluorophenylacetylene is an organic compound with the molecular formula C8H3BrF2 and a molecular weight of 217.01 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an acetylene group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
The synthesis of 3-Bromo-2,6-difluorophenylacetylene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
For industrial production, the process may involve the use of bromine and fluorine reagents under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a reactor with precise temperature and pressure control to optimize the production efficiency .
Analyse Chemischer Reaktionen
3-Bromo-2,6-difluorophenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the acetylene group can be achieved using hydrogenation reactions with catalysts like palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,6-difluorophenylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,6-difluorophenylacetylene involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. The acetylene group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2,6-difluorophenylacetylene can be compared with other similar compounds, such as:
3-Bromo-2,6-difluorobenzaldehyde: This compound has a similar structure but contains an aldehyde group instead of an acetylene group.
3-Bromo-2,6-difluorophenol: This compound contains a hydroxyl group and is used in the synthesis of various pharmaceuticals and agrochemicals.
3-Bromo-2,6-difluorotoluene: This compound has a methyl group and is used in the production of advanced materials and chemical intermediates.
The uniqueness of this compound lies in its acetylene group, which provides additional reactivity and versatility in synthetic applications .
Eigenschaften
Molekularformel |
C8H3BrF2 |
|---|---|
Molekulargewicht |
217.01 g/mol |
IUPAC-Name |
1-bromo-3-ethynyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H3BrF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |
InChI-Schlüssel |
MCDFVPTYEWMBMB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CC(=C1F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



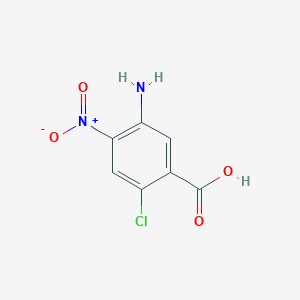
![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)
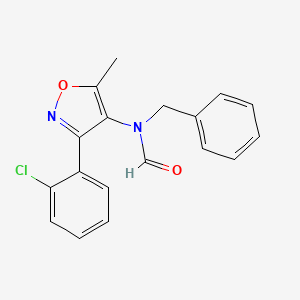
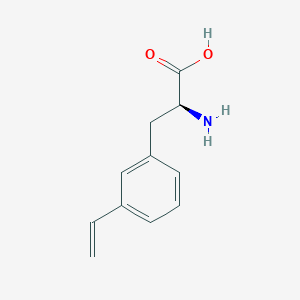
![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
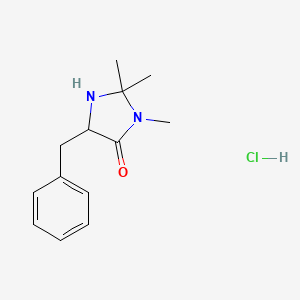
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)



![tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B12844420.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
